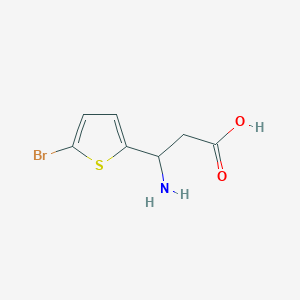

3-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(5-bromothiophen-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEZVSZRHZKPRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640816 | |

| Record name | 3-Amino-3-(5-bromothiophen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204135-66-0 | |

| Record name | 3-Amino-3-(5-bromothiophen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 3 5 Bromothiophen 2 Yl Propanoic Acid

Stereoselective Synthesis of 3-Amino-3-(5-bromothiophen-2-yl)propanoic Acid and its Enantiomers

Achieving enantiopurity is often crucial for the pharmacological activity of chiral molecules. The stereoselective synthesis of the target compound can be approached through asymmetric catalysis, the use of chiral auxiliaries, or biocatalytic methods, each offering distinct advantages in controlling the stereochemical outcome.

Asymmetric catalysis represents a highly efficient method for generating enantiomerically enriched products, where a small amount of a chiral catalyst can generate large quantities of a chiral product. mdpi.com For the synthesis of this compound, a key strategy involves the asymmetric addition to an imine derived from 5-bromothiophene-2-carboxaldehyde.

One prominent approach is the catalytic asymmetric Mannich reaction. In this method, a pre-formed or in situ-generated imine of 5-bromothiophene-2-carboxaldehyde reacts with a nucleophile, such as a silyl (B83357) ketene (B1206846) acetal, in the presence of a chiral Lewis acid catalyst. Catalysts derived from metals like copper, zinc, or palladium, combined with chiral ligands (e.g., BOX, PYBOX, or BINAP derivatives), can effectively control the facial selectivity of the nucleophilic attack, leading to high enantiomeric excess (ee).

Another viable route is the asymmetric hydrogenation of a suitable prochiral precursor, such as a β-aminoacrylate derivative. This substrate, which can be synthesized from 5-bromothiophene-2-carboxaldehyde, can be hydrogenated using chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, to yield the desired enantiomer of the β-amino acid ester. Subsequent hydrolysis of the ester group provides the final product.

Table 1: Representative Asymmetric Catalytic Methods for β-Aryl-β-Amino Acid Synthesis

| Catalytic Method | Precursor Type | Typical Catalyst System | Potential Outcome for Thiophene (B33073) Derivative |

|---|---|---|---|

| Asymmetric Mannich Reaction | Imine + Silyl Ketene Acetal | Cu(II)-Chiral Ligand | High enantioselectivity (e.g., >90% ee) |

| Asymmetric Aza-Henry Reaction | Imine + Nitroalkane | Chiral Base or Metal Complex | Provides a nitro precursor to the amino group |

| Asymmetric Hydrogenation | β-Aminoacrylate | Ru- or Rh-BINAP | High enantiomeric excess, scalable |

Chiral auxiliary-based synthesis is a robust and reliable method for stereocontrol. wikipedia.org This strategy involves temporarily attaching a chiral molecule (the auxiliary) to a substrate, which then directs the stereochemical course of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically pure product. wikipedia.org

For the synthesis of this compound, a common approach utilizes chiral oxazolidinones, such as those developed by Evans. The synthesis could proceed as follows:

Acylation: The chiral oxazolidinone is acylated with an appropriate acid chloride to form an N-acyl derivative.

Stereoselective Reaction: This intermediate can then undergo a stereoselective reaction. For instance, a Mannich-type reaction with an imine derived from 5-bromothiophene-2-carboxaldehyde would introduce the amino-aryl moiety. The steric bulk of the auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity.

Cleavage: The chiral auxiliary is subsequently cleaved, typically under hydrolytic conditions (e.g., with lithium hydroperoxide), to release the enantiomerically enriched β-amino acid. The auxiliary can often be recovered and reused. wikipedia.org

Other auxiliaries, such as pseudoephedrine or camphorsultam, can also be employed in similar strategies to control the stereochemistry during the formation of the C-N or C-C bonds of the propanoic acid backbone. wikipedia.org

Table 2: Chiral Auxiliary-Based Synthetic Steps

| Step | Reagents & Conditions | Purpose | Expected Diastereomeric Excess (d.e.) |

|---|---|---|---|

| 1. Attachment | Chiral Auxiliary (e.g., Evans), Acyl Halide, Base | Covalent bonding of the substrate to the chiral director | N/A |

| 2. Stereodirecting Reaction | Lewis Acid, Imine of 5-bromothiophene-2-carboxaldehyde | Formation of the new stereocenter under auxiliary control | >95% d.e. is common |

| 3. Cleavage | LiOH/H₂O₂ or other hydrolytic agent | Release of the enantiopure target acid and recovery of the auxiliary | N/A |

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds under mild reaction conditions. nih.gov Enzymes can exhibit near-perfect enantio- and regioselectivity. For the synthesis of this compound, several enzymatic strategies could be envisioned.

One potential route is the use of a phenylalanine aminomutase (PAM) . These enzymes catalyze the isomerization of α-amino acids to their corresponding β-isomers. A suitably engineered PAM could potentially convert a precursor like (S)-α-amino-(5-bromothiophen-2-yl)acetic acid into (R)-3-amino-3-(5-bromothiophen-2-yl)propanoic acid.

Another powerful biocatalytic method is the use of transaminases (TAs) or amine dehydrogenases (AmDHs) for the asymmetric amination of a β-keto acid precursor. The synthesis would involve the preparation of 3-oxo-3-(5-bromothiophen-2-yl)propanoic acid, which would then be subjected to reductive amination using an appropriate enzyme and an amine donor (like isopropylamine (B41738) or ammonia) to install the amino group with high enantioselectivity.

Kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, is also a viable strategy. For instance, a lipase (B570770) could be used to selectively esterify one enantiomer of a racemic ester of this compound, allowing for the separation of the unreacted enantiomer from the esterified one. mdpi.com

Multistep Reaction Pathways for the Preparation of this compound

The construction of the target molecule fundamentally requires the formation of the 5-bromothiophene-2-yl scaffold and the subsequent attachment of the 3-aminopropanoic acid side chain. These steps involve well-established organic reactions.

The thiophene ring is highly susceptible to electrophilic substitution, with a reactivity significantly greater than that of benzene. iust.ac.ir Halogenation typically occurs preferentially at the α-positions (C2 and C5). To obtain the 5-bromo-2-substituted thiophene core, the strategy depends on the starting material.

Direct Bromination of a 2-Substituted Thiophene: If the synthesis starts with a 2-substituted thiophene (e.g., thiophene-2-carboxaldehyde or thiophene-2-carboxylic acid), direct bromination can be achieved. Using a mild brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetic acid or a polar aprotic solvent allows for controlled mono-bromination, which will be directed to the vacant C5 position due to the directing effect of the C2 substituent. jcu.edu.au

Functionalization of 2,5-Dibromothiophene: An alternative route begins with 2,5-dibromothiophene. One bromine atom can be selectively replaced via a lithium-halogen exchange reaction using an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with an appropriate electrophile to install the desired functional group at the C2 position (e.g., quenching with CO₂ to form a carboxylic acid). The remaining bromine at C5 is retained. rsc.org

Table 3: Common Thiophene Bromination and Functionalization Reactions

| Starting Material | Reagent(s) | Product | Key Feature |

|---|---|---|---|

| Thiophene-2-carboxaldehyde | N-Bromosuccinimide (NBS), Acetic Acid | 5-Bromothiophene-2-carboxaldehyde | Selective bromination at the activated C5 position |

Once the 5-bromothiophene-2-yl scaffold, typically in the form of an aldehyde (5-bromothiophene-2-carboxaldehyde), is prepared, the 3-aminopropanoic acid side chain can be constructed.

A classic and effective method is the Rodionov reaction . This is a one-pot synthesis where an aldehyde reacts with malonic acid and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate) in a suitable solvent like ethanol. researchgate.net The reaction proceeds through a Knoevenagel condensation to form an α,β-unsaturated acid, followed by a conjugate addition of ammonia, and finally decarboxylation to yield the β-amino acid. This method directly assembles the required backbone onto the aldehyde.

Alternatively, the β-amino acid moiety can be built through other nucleophilic addition pathways. For example:

The Strecker synthesis can be adapted. Reaction of 5-bromothiophene-2-carboxaldehyde with cyanide and ammonia gives an α-aminonitrile. This can be homologated (e.g., via Arndt-Eistert synthesis) to provide the β-amino acid structure.

A Reformatsky-type reaction using an α-halo ester and zinc, followed by conversion of the resulting β-hydroxy ester to a β-amino ester (e.g., via a Mitsunobu reaction with a nitrogen nucleophile followed by hydrolysis) is another plausible route.

Photochemical methods have also been developed for the single-step installation of both amine and ester functionalities onto heteroaromatic rings, providing a modern and efficient, though less common, pathway to β-amino acid derivatives. nih.gov

Chemical Transformations and Reactivity of 3 Amino 3 5 Bromothiophen 2 Yl Propanoic Acid

Electrophilic and Nucleophilic Reactions of the Bromothiophene Moiety

The bromine atom on the thiophene (B33073) ring is a key site for a variety of synthetic transformations, making it a valuable precursor for the synthesis of more complex molecules.

The carbon-bromine bond at the 5-position of the thiophene ring is amenable to a suite of powerful palladium-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis for the construction of intricate molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the bromothiophene with an organoboron compound, such as a boronic acid or ester. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. This transformation would allow for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 5-position of the thiophene ring, significantly diversifying the molecular structure. The reactivity of aryl halides in Suzuki couplings generally follows the order Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira reaction is employed. This involves the coupling of the bromothiophene with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This reaction is known for its mild conditions and tolerance of various functional groups, making it suitable for complex molecules like the title compound. The Sonogashira coupling is a cornerstone in the synthesis of pharmaceuticals, natural products, and organic materials.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the bromothiophene with an amine in the presence of a palladium catalyst and a strong base. This powerful tool in organic synthesis allows for the introduction of primary or secondary amines at the thiophene ring, replacing the bromine atom. The choice of phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig amination, with different ligands being optimal for different types of amines.

Below is a table summarizing typical conditions for these reactions with bromothiophene substrates.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 80-110 °C |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N/piperidine | DMF or THF | Room Temp. to 80 °C |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, BINAP | NaOt-Bu | Toluene | 80-110 °C |

In addition to cross-coupling at the C-Br bond, modern synthetic methods allow for the direct functionalization of C-H bonds on the thiophene ring. Direct arylation, for instance, involves the palladium-catalyzed reaction between a C-H bond of one heterocycle and a C-X bond of another, offering a more atom-economical alternative to traditional cross-coupling reactions. For 3-Amino-3-(5-bromothiophen-2-yl)propanoic acid, the C-H bond at the 3- or 4-position of the thiophene ring could potentially be targeted for such transformations. The regioselectivity of these reactions is often controlled by the directing ability of existing substituents and the specific catalyst system employed. Research has shown that even a bromide substituent can act as a directing group for the β-arylation of thiophenes.

Nucleophilic aromatic substitution (SNAr) on an aryl halide typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. Thiophene is an electron-rich aromatic system, which generally disfavors SNAr reactions. However, if the thiophene ring were appropriately activated, for example by the introduction of a nitro group, nucleophilic substitution of the bromine atom by nucleophiles such as alkoxides, thiolates, or amines could be possible. Without such activation, SNAr reactions on the bromothiophene moiety of the title compound are expected to be challenging under standard conditions.

Reactions Involving the β-Amino and Carboxyl Functional Groups

The β-amino acid portion of the molecule undergoes reactions characteristic of both amines and carboxylic acids, making it a valuable building block for more complex structures, including peptides.

The primary amino group and the carboxylic acid group are key functionalities for forming amide bonds. This allows for the incorporation of this compound into peptide chains or for its modification with other molecules.

The carboxylic acid can be coupled with a primary or secondary amine using standard peptide coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with the amine nucleophile. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium and phosphonium salts such as HATU and PyBOP.

Conversely, the amino group can act as a nucleophile, reacting with an activated carboxylic acid to form an amide bond. For this to occur selectively, the carboxylic acid group of the title compound would typically need to be protected, for instance, as an ester. The direct amidation of unprotected amino acids is also possible using specific reagents like tris(2,2,2-trifluoroethyl) borate. The synthesis of β-peptide analogues is an area of significant research interest.

The carboxylic acid functional group can be readily converted into an ester through reaction with an alcohol under acidic conditions, a process known as Fischer esterification. For amino acids, a common method involves the use of an alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid or thionyl chloride. This reaction is often the first step in a synthetic sequence to protect the carboxylic acid while other transformations are carried out on the molecule.

The reverse reaction, saponification, is the hydrolysis of an ester back to the carboxylate salt using a strong base, such as sodium hydroxide or potassium hydroxide. This process is typically carried out in an aqueous or alcoholic solution and is a fundamental reaction for deprotecting esterified amino acids.

The table below outlines common reagents for these transformations.

| Reaction | Reagent(s) | Product |

| Esterification | Methanol, Thionyl Chloride | Methyl ester |

| Saponification | Sodium Hydroxide, Water/Ethanol | Sodium carboxylate salt |

Derivatization of the Amino Group (e.g., Acylation, Alkylation)

The primary amino group in this compound is a nucleophilic center that readily undergoes reactions such as acylation and alkylation. These modifications are fundamental in peptide synthesis and the creation of novel bioactive molecules.

Acylation: The amino group can be acylated using various acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction leads to the formation of an amide bond. For instance, N-acylated derivatives can be prepared to explore their biological activities or to serve as intermediates in more complex syntheses. Common protecting groups in peptide chemistry, such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), are also introduced via acylation-type reactions.

Alkylation: Alkylation of the amino group introduces alkyl substituents and can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution. Mono- or di-alkylation can occur, and the degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. Reductive amination is another method to introduce alkyl groups, involving the reaction of the amino group with an aldehyde or ketone in the presence of a reducing agent.

Below is a table summarizing representative derivatization reactions of the amino group:

| Reagent | Reaction Type | Product |

| Acetyl chloride | Acylation | N-acetyl-3-amino-3-(5-bromothiophen-2-yl)propanoic acid |

| Benzoyl chloride | Acylation | N-benzoyl-3-amino-3-(5-bromothiophen-2-yl)propanoic acid |

| Di-tert-butyl dicarbonate (Boc)₂O | Acylation (Protection) | N-(tert-butoxycarbonyl)-3-amino-3-(5-bromothiophen-2-yl)propanoic acid |

| Methyl iodide | Alkylation | N-methyl-3-amino-3-(5-bromothiophen-2-yl)propanoic acid |

| Benzaldehyde, NaBH₃CN | Reductive Amination | N-benzyl-3-amino-3-(5-bromothiophen-2-yl)propanoic acid |

Transformations of the Carboxylic Acid Group (e.g., Reduction to Alcohol, Amidation)

The carboxylic acid group is another key site for transformations, allowing for the synthesis of corresponding alcohols, esters, and amides.

Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol. This transformation typically requires strong reducing agents, as carboxylic acids are less reactive towards reduction than aldehydes or ketones. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent, or borane complexes such as borane-tetrahydrofuran (BH₃·THF). Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids directly but can be used if the carboxylic acid is first converted to a more reactive derivative, such as a mixed anhydride (B1165640). The resulting amino alcohol is a valuable building block for further chemical modifications.

Amidation: The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This transformation usually requires the activation of the carboxylic acid to form a more reactive species that is susceptible to nucleophilic attack by the amine. Common coupling agents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. This reaction is the cornerstone of peptide synthesis.

The table below provides examples of transformations involving the carboxylic acid group:

| Reagent | Reaction Type | Product |

| Lithium aluminum hydride (LiAlH₄) | Reduction | 3-Amino-3-(5-bromothiophen-2-yl)propan-1-ol |

| Borane-tetrahydrofuran (BH₃·THF) | Reduction | 3-Amino-3-(5-bromothiophen-2-yl)propan-1-ol |

| Benzylamine, EDC, HOBt | Amidation | N-benzyl-3-amino-3-(5-bromothiophen-2-yl)propanamide |

| Ammonia (B1221849), DCC | Amidation | 3-Amino-3-(5-bromothiophen-2-yl)propanamide |

| Methanol, H₂SO₄ (cat.) | Esterification | Methyl 3-amino-3-(5-bromothiophen-2-yl)propanoate |

Chemo- and Regioselective Transformations of this compound

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. The relative reactivity of the amino group, the carboxylic acid group, and the C-Br bond on the thiophene ring can be exploited to perform selective transformations.

For instance, the amino group is generally more nucleophilic than the carboxylic acid is electrophilic. Therefore, in reactions with electrophiles, the amino group is expected to react preferentially, especially under neutral or basic conditions. To achieve selective modification of the carboxylic acid group, the amino group often needs to be protected first. For example, the amino group can be protected with a Boc group, allowing for the subsequent transformation of the carboxylic acid. The Boc group can then be removed under acidic conditions to regenerate the free amine.

Conversely, to selectively modify the amino group without affecting the carboxylic acid, reactions are often carried out under conditions where the carboxylic acid is deprotonated and thus less reactive as a nucleophile.

The bromine atom on the thiophene ring offers another site for transformation, for example, through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). These reactions would typically require the protection of both the amino and carboxylic acid groups to avoid interference. The choice of catalyst and reaction conditions can allow for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the 5-position of the thiophene ring.

The ability to selectively manipulate each functional group makes this compound a versatile scaffold for the synthesis of a wide array of complex molecules with potential applications in medicinal chemistry and materials science.

Computational and Theoretical Investigations of 3 Amino 3 5 Bromothiophen 2 Yl Propanoic Acid

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical studies are fundamental in elucidating the intrinsic properties of a molecule. For 3-Amino-3-(5-bromothiophen-2-yl)propanoic acid, these investigations reveal details about its stability, reactivity, and the distribution of electrons within its structure.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to determine its optimized molecular geometry in the ground state. semanticscholar.org These calculations provide precise bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.

The optimized geometry is crucial for predicting other molecular properties, including its stability and reactivity. The theory helps in identifying the most stable conformer by calculating the total energy of different possible arrangements of the atoms. For thiophene (B33073) derivatives, DFT has been successfully used to determine structural parameters that are in good agreement with experimental data where available. mdpi.com

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-S (thiophene) | 1.725 | |

| C=C (thiophene) | 1.378 | |

| C-Br | 1.875 | |

| C-C (propanoic) | 1.530 | |

| C-N | 1.465 | |

| C=O | 1.215 | |

| C-O | 1.350 | |

| C-S-C | ||

| S-C=C | ||

| C-C-N | ||

| O=C-O |

Note: These are representative values based on typical DFT calculations for similar molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is typically localized on the electron-rich thiophene ring, while the LUMO may be distributed over the carboxylic acid group and the thiophene ring. This distribution influences the molecule's reactivity in various chemical reactions. A smaller HOMO-LUMO gap can also suggest potential for higher nonlinear optical properties. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.33 |

| Ionization Potential (I) | 6.58 |

| Electron Affinity (A) | 1.25 |

| Electronegativity (χ) | 3.915 |

| Chemical Hardness (η) | 2.665 |

Note: These values are hypothetical and serve as illustrations of typical quantum chemical calculation results.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the sulfur atom of the thiophene ring, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the carboxylic acid would exhibit positive potential, marking them as sites for nucleophilic interaction. researchgate.net

Spectroscopic Property Simulations and Validation

Computational methods are also employed to predict the spectroscopic signatures of molecules, which can then be used to validate experimental findings or to aid in the interpretation of experimental spectra.

Theoretical calculations can accurately predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. These predictions are typically performed using DFT calculations and can help in the assignment of vibrational modes observed in experimental spectra. researchgate.net For this compound, characteristic vibrational frequencies for the amino group, carboxylic acid group, and the thiophene ring can be computationally determined.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). functmaterials.org.ua These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving the HOMO and LUMO.

Table 3: Predicted Vibrational Frequencies and UV-Vis Absorption

| Spectroscopic Data | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|

| IR Frequencies | ||

| ~3400 | N-H stretch (amino) | |

| ~3000 | O-H stretch (carboxylic acid) | |

| ~1710 | C=O stretch (carboxylic acid) | |

| ~1550 | N-H bend (amino) | |

| ~1400 | C-N stretch | |

| ~700 | C-S stretch (thiophene) | |

| UV-Vis Absorption | ||

| λmax | ~280 nm | π → π* transition |

Note: These are representative values based on theoretical predictions for similar organic molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. chemicalbook.com These theoretical chemical shifts can be compared with experimental data to confirm the molecular structure. For this compound, calculations would provide predicted chemical shifts for each unique proton and carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (Carboxylic Acid) | ~175 |

| Cα (to NH₂) | ~55 |

| Cβ (propanoic) | ~40 |

| C (thiophene, attached to propanoic) | ~145 |

| C (thiophene, adjacent to S) | ~128 |

| C (thiophene, adjacent to C-Br) | ~125 |

| C (thiophene, with Br) | ~112 |

Note: These values are illustrative and based on typical computational NMR predictions for thiophene derivatives.

Reactivity and Mechanism Studies via Computational Chemistry

Computational chemistry serves as an indispensable tool for predicting the reactivity of molecules and for mapping out the intricate details of reaction mechanisms. Through the application of quantum mechanical calculations, it is possible to model chemical transformations, providing a virtual laboratory to explore reactions that might be difficult or hazardous to conduct experimentally.

Transition State Analysis for Key Transformations

A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Theoretical calculations are uniquely suited to identify and analyze these fleeting structures. For this compound, this would involve modeling potential reactions such as cyclizations, eliminations, or substitutions.

Computational chemists would employ methods like Density Functional Theory (DFT) to locate the transition state geometry for a given reaction. Frequency calculations are then performed to confirm the nature of this structure; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state is crucial for determining the activation energy of the reaction, which is a key factor in predicting reaction rates.

Hypothetical Data Table for Transition State Analysis:

| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Key Bond Distances in Transition State (Å) |

| Intramolecular Cyclization | DFT (B3LYP/6-31G*) | 25.8 | N-C: 1.85, C-O: 1.92 |

| Debromination | MP2/cc-pVTZ | 35.2 | C-Br: 2.55 |

| Intermolecular Condensation | DFT (ωB97X-D/def2-TZVP) | 18.5 | C-N (new bond): 2.10 |

This table is illustrative and does not represent experimental data.

Reaction Pathway Elucidation and Kinetic Modeling

Beyond identifying the transition state, computational chemistry can map the entire reaction pathway, from reactants to products, including any intermediates. This is achieved by performing an Intrinsic Reaction Coordinate (IRC) calculation, which follows the path of steepest descent from the transition state down to the energy minima of the reactants and products. This provides a detailed picture of the geometric changes the molecule undergoes during the reaction.

Once the energy profile of a reaction is established, kinetic modeling can be used to predict reaction rates at different temperatures. This is often done using Transition State Theory (TST), which relates the rate constant to the Gibbs free energy of activation. Such models are invaluable for optimizing reaction conditions in synthetic chemistry. For instance, in the synthesis of thiophene-containing compounds, understanding the reaction pathways can help in selectively obtaining desired products. researchgate.net

Conformational Analysis and Stereochemical Behavior

The three-dimensional shape of a molecule, or its conformation, is fundamental to its physical and biological properties. Computational methods are extensively used to explore the conformational landscape of molecules and to understand their stereochemical behavior.

Potential Energy Surface Scans and Conformational Landscapes

The flexibility of this compound arises from the rotation around its single bonds. A potential energy surface (PES) scan is a computational technique used to explore the energy changes associated with these rotations. By systematically rotating a specific dihedral angle and calculating the energy at each step, a one-dimensional PES can be generated. This helps in identifying the low-energy conformations, or conformers, of the molecule. For a comprehensive analysis, multiple dihedral angles can be scanned to create a multi-dimensional conformational landscape. Studies on similar molecules, like 3-thiophenecarboxylic acid, have utilized such techniques to understand their preferred geometries. researchgate.net

Hypothetical Data Table for Conformational Analysis:

| Dihedral Angle Scanned | Computational Method | Energy Minima (degrees) | Relative Energy (kcal/mol) |

| Cα-Cβ | DFT (B3LYP/6-31G) | 60, 180, 300 | 0.0, 1.2, 0.5 |

| C-Cα | DFT (B3LYP/6-31G) | 90, 270 | 0.0, 2.5 |

| C(thiophene)-C | DFT (B3LYP/6-31G*) | 0, 180 | 0.0, 0.8 |

This table is illustrative and does not represent experimental data.

Chirality and Stereoisomer Stability Calculations

The presence of a chiral center at the alpha-carbon (the carbon atom attached to the amino and carboxyl groups) means that this compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Computational chemistry can be used to calculate the energies of these stereoisomers. While enantiomers have identical energies in an achiral environment, the relative stability of diastereomers (stereoisomers that are not mirror images) can be computationally determined.

Furthermore, theoretical calculations of optical rotation and electronic circular dichroism (ECD) spectra can help in assigning the absolute configuration of a chiral molecule by comparing the calculated spectra with experimental data. This is a powerful tool in stereochemical analysis, aiding in the characterization of enantiomerically pure compounds. The synthesis and characterization of enantiomers of related amino acids have been reported, highlighting the importance of stereochemistry in these molecules. researchgate.netresearchgate.net

Applications of 3 Amino 3 5 Bromothiophen 2 Yl Propanoic Acid As a Building Block in Advanced Organic Synthesis

Synthesis of Complex Organic Architectures Incorporating the Thiophene-β-Amino Acid Motif

The presence of three distinct functional groups—the amino group, the carboxylic acid, and the reactive bromothiophene moiety—makes 3-amino-3-(5-bromothiophen-2-yl)propanoic acid a valuable precursor for constructing intricate molecular architectures. The thiophene (B33073) ring can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide range of substituents at the 5-position. This enables the synthesis of highly decorated thiophene-containing compounds.

Furthermore, the β-amino acid portion of the molecule can be utilized to introduce peptide-like linkages or to serve as a scaffold for further functionalization. The combination of these reactive sites allows for the development of complex molecules with potential applications in medicinal chemistry and materials science.

Table 1: Potential Cross-Coupling Reactions for Functionalization of the Thiophene Ring

| Reaction Type | Coupling Partner | Catalyst (Example) | Potential Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | 5-Aryl-substituted thiophene derivative |

| Stille Coupling | Organostannane | PdCl₂(PPh₃)₂ | 5-Alkenyl-substituted thiophene derivative |

| Heck Coupling | Alkene | Pd(OAc)₂ | 5-Vinyl-substituted thiophene derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | 5-Alkynyl-substituted thiophene derivative |

This table presents illustrative examples of potential reactions.

Design and Construction of Macrocyclic and Oligomeric Structures

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, makes it an ideal monomer for the synthesis of macrocycles and oligomers. Head-to-tail cyclization under high-dilution conditions can lead to the formation of macrocyclic lactams incorporating the thiophene unit within the ring structure. The size of the resulting macrocycle can be controlled by the number of monomer units used.

Similarly, stepwise or convergent strategies can be employed for the synthesis of linear oligomers. These oligomers, with their repeating thiophene-β-amino acid units, can adopt specific secondary structures, influenced by the substitution pattern on the thiophene ring and the stereochemistry of the β-amino acid. The bromine atom on the thiophene ring provides a handle for post-oligomerization modification, allowing for the introduction of further diversity. Such strategies are valuable in creating novel foldamers and functional materials. researchgate.netnih.gov

Utilization in Cascade Reactions and Multicomponent Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in modern organic synthesis for building molecular complexity efficiently. tandfonline.comnih.gov this compound is a prime candidate for use in MCRs. For instance, it can potentially participate in Ugi or Passerini-type reactions, where the amino and carboxylic acid functionalities react with an isocyanide and a carbonyl compound to generate complex, highly substituted peptide-like structures in a single step.

Cascade reactions, which involve a series of intramolecular transformations, can also be designed starting from this building block. nih.govarkat-usa.org For example, an initial reaction at the amino or carboxyl group could be followed by a subsequent cyclization involving the thiophene ring, leading to the rapid construction of polycyclic heterocyclic systems. The strategic use of this building block in such reactions can significantly streamline the synthesis of complex molecules.

Role in the Synthesis of β-Peptides and Hybrid Peptide Structures

β-Peptides, which are oligomers of β-amino acids, have garnered significant attention due to their ability to form stable secondary structures and their resistance to enzymatic degradation. chemrxiv.orgnih.govacs.org this compound serves as an unnatural β-amino acid that can be incorporated into β-peptide sequences. The presence of the bulky and electronically distinct bromothiophene side chain can be expected to influence the conformational preferences of the resulting β-peptide, potentially leading to novel folding patterns.

Furthermore, this building block can be used in the synthesis of hybrid peptides, which contain both α- and β-amino acid residues. nih.govacs.org The incorporation of this thiophene-containing β-amino acid can introduce unique structural and functional properties into these hybrid structures. The bromine atom offers a site for further modification, such as the attachment of fluorescent probes, affinity labels, or other functional groups, making these peptides useful tools in chemical biology and drug discovery. The synthesis of such peptides can be achieved using standard solid-phase or solution-phase peptide synthesis methodologies. niscpr.res.in

Table 2: Illustrative Hybrid Peptide Sequence Incorporating the Thiophene-β-Amino Acid

| Position | Residue |

| 1 | α-Alanine |

| 2 | This compound |

| 3 | α-Leucine |

| 4 | α-Glycine |

This table provides a hypothetical example of a hybrid peptide sequence.

Exploration of Biological Interactions and Mechanistic Studies Involving 3 Amino 3 5 Bromothiophen 2 Yl Propanoic Acid

Design Principles for Non-Canonical Amino Acid Incorporation into Peptides and Proteins

The incorporation of non-canonical amino acids (ncAAs) like 3-Amino-3-(5-bromothiophen-2-yl)propanoic acid into proteins is a powerful tool in chemical biology and drug discovery. This process allows for the introduction of novel chemical functionalities, which can be used to probe protein structure and function, or to create proteins with enhanced or novel properties. The successful incorporation of an ncAA relies on the development of an orthogonal translation system that does not interfere with the host cell's natural protein synthesis machinery.

Engineering of Aminoacyl-tRNA Synthetase/tRNA Pairs for Selective Incorporation

A key component of an orthogonal translation system is an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. The engineered aaRS must specifically recognize the desired ncAA, in this case, this compound, and attach it to the engineered tRNA. This engineered tRNA is designed to recognize a specific codon, often a nonsense or "stop" codon (e.g., UAG), thereby directing the incorporation of the ncAA at a specific site in the protein sequence. The engineering process typically involves creating a library of mutant aaRSs and screening for variants that can selectively charge the tRNA with the ncAA of interest.

Structural Design for Orthogonal Reactivity within Biological Systems

The design of ncAAs for incorporation into proteins also considers their potential for orthogonal reactivity. This means that the unique chemical group of the ncAA, such as the bromothiophene moiety in this compound, should be able to undergo specific chemical reactions within a biological system without cross-reacting with native biomolecules. This allows for the site-specific labeling of proteins with probes, the introduction of post-translational modifications, or the creation of novel intra- or inter-protein crosslinks.

Mechanistic Studies of Molecular Recognition with Biological Targets (e.g., Enzymes, Receptors)

While no specific studies have been conducted on this compound, research on a structurally similar compound, (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, suggests that it may have the potential to interact with neurotransmitter systems due to its resemblance to known neurotransmitter analogs. smolecule.com The following subsections describe the types of studies that would be necessary to elucidate the molecular recognition of this compound with biological targets.

In vitro Binding Affinity Studies and Kinetic Analyses

To understand the interaction of a compound with a biological target, its binding affinity is determined. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays would be employed to measure the dissociation constant (Kd), which quantifies the strength of the binding interaction. Kinetic analyses would further provide information on the association (kon) and dissociation (koff) rate constants, offering a more detailed picture of the binding event.

Data on in vitro binding affinity and kinetic analyses for this compound is not available in the current scientific literature.

Elucidation of Specific Ligand-Protein Interaction Modes

To understand the precise molecular interactions between this compound and a potential protein target, structural biology techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy would be utilized. These methods can reveal the three-dimensional structure of the ligand-protein complex, identifying the specific amino acid residues involved in binding and the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).

There are no published studies elucidating the specific ligand-protein interaction modes for this compound.

Rational Design for Modulating Biochemical Pathways

Based on an understanding of the molecular recognition between a ligand and its target, rational design strategies can be employed to develop new molecules with improved properties. For instance, if this compound were found to bind to a specific enzyme, medicinal chemists could design derivatives with modified structures to enhance binding affinity, selectivity, or to modulate the enzyme's activity. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery.

No studies on the rational design of biochemical pathway modulators based on this compound have been reported.

Synthesis and Exploration of Derivatives and Analogues of 3 Amino 3 5 Bromothiophen 2 Yl Propanoic Acid

Structural Modification Strategies at the Thiophene (B33073) Ring

The thiophene ring of 3-Amino-3-(5-bromothiophen-2-yl)propanoic acid serves as a versatile scaffold for structural modifications. The presence of a bromine atom at the 5-position is particularly advantageous, providing a reactive handle for a variety of transformations, including the introduction of alternative halogens, cross-coupling reactions to form new carbon-carbon bonds, and the installation of electronically diverse substituents.

Variation of Halogen Substituents and Their Positional Isomers

The nature and position of the halogen substituent on the thiophene ring can significantly influence the molecule's electronic properties and potential for further functionalization. While the parent compound features a bromine atom, analogues containing chlorine, fluorine, and iodine can be synthesized to explore the effects of varying electronegativity and atomic size. For instance, a chloro-analogue, 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid, has been described. evitachem.comgoogle.com

Synthesis of these analogues typically involves starting with the appropriately halogenated 2-formylthiophene or a related precursor. The synthesis of positional isomers, such as a 4-bromo derivative, requires more complex, regioselective strategies, as direct electrophilic halogenation of thiophene preferentially occurs at the 2- and 5-positions. studysmarter.co.uk

| Substituent | Position | Resulting Compound Name | General Synthetic Approach |

|---|---|---|---|

| -Cl | 5 | 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid | Synthesis from 5-chloro-2-formylthiophene |

| -F | 5 | 3-Amino-3-(5-fluorothiophen-2-yl)propanoic acid | Synthesis from 5-fluoro-2-formylthiophene (e.g., via Schiemann reaction on an amino precursor) |

| -I | 5 | 3-Amino-3-(5-iodothiophen-2-yl)propanoic acid | Synthesis from 5-iodo-2-formylthiophene (e.g., via Sandmeyer reaction) |

| -Br | 4 | 3-Amino-3-(4-bromothiophen-2-yl)propanoic acid | Multi-step synthesis starting from a pre-functionalized thiophene (e.g., 3-bromothiophene) |

Introduction of Diverse Aromatic and Heterocyclic Moieties

The carbon-bromine bond at the 5-position is an ideal site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aromatic and heterocyclic systems. d-nb.infonih.gov The Suzuki-Miyaura reaction, which couples the bromothiophene with an organoboron reagent (e.g., an arylboronic acid), is a powerful method for this transformation. d-nb.infomdpi.comnih.gov Similarly, the Stille reaction, utilizing organostannane reagents, offers a complementary approach. organic-chemistry.orgwikipedia.orglibretexts.orgthermofisher.com These reactions facilitate the synthesis of derivatives where the bromine is replaced by groups such as phenyl, naphthyl, pyridyl, or furan, significantly expanding the structural diversity and potential interaction capabilities of the core molecule. nih.govmdpi.com

| Moiety Introduced | Coupling Reaction | Required Reagent Example | Resulting Compound Name |

|---|---|---|---|

| Phenyl | Suzuki | Phenylboronic acid | 3-Amino-3-(5-phenylthiophen-2-yl)propanoic acid |

| 4-Pyridyl | Suzuki | Pyridine-4-boronic acid | 3-Amino-3-(5-(pyridin-4-yl)thiophen-2-yl)propanoic acid |

| 2-Thienyl | Stille | Tributyl(thiophen-2-yl)stannane | 3-Amino-3-([2,2'-bithiophen]-5-yl)propanoic acid |

| 2-Furyl | Suzuki | Furan-2-boronic acid | 3-Amino-3-(5-(furan-2-yl)thiophen-2-yl)propanoic acid |

| 4-Methoxyphenyl | Suzuki | (4-Methoxyphenyl)boronic acid | 3-Amino-3-(5-(4-methoxyphenyl)thiophen-2-yl)propanoic acid |

Exploration of Electron-Donating and Electron-Withdrawing Groups

Modifying the electronic character of the thiophene ring can be achieved by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), increase the electron density of the aromatic ring, which can enhance reactivity in electrophilic substitution reactions. researchgate.netmdpi.com Conversely, EWGs like nitro (-NO₂) or cyano (-CN) decrease the ring's electron density, making it less reactive towards electrophiles but more susceptible to nucleophilic attack. askfilo.comresearchgate.netrsc.org

The introduction of these groups onto the 5-bromothiophene scaffold must consider the directing effects of the existing substituents. Electrophilic substitution (e.g., nitration) on the parent compound would likely be directed to the 4-position, which is meta to the deactivating bromo and side-chain groups. askfilo.com More controlled syntheses can be achieved using palladium-catalyzed coupling reactions with appropriately functionalized reagents.

| Group Type | Substituent | Position | Resulting Compound Name | Potential Synthetic Method |

|---|---|---|---|---|

| EDG | -CH₃ (Methyl) | 4 | 3-Amino-3-(5-bromo-4-methylthiophen-2-yl)propanoic acid | Multi-step synthesis from 3-methylthiophene |

| EDG | -OCH₃ (Methoxy) | 4 | 3-Amino-3-(5-bromo-4-methoxythiophen-2-yl)propanoic acid | Nucleophilic aromatic substitution on a precursor with a suitable leaving group |

| EWG | -NO₂ (Nitro) | 4 | 3-Amino-3-(5-bromo-4-nitrothiophen-2-yl)propanoic acid | Direct nitration of the parent compound |

| EWG | -CN (Cyano) | 5 | 3-Amino-3-(5-cyanothiophen-2-yl)propanoic acid | Nucleophilic substitution of the 5-bromo group with a cyanide salt |

Modification of the β-Amino Acid Side Chain

The β-amino acid side chain offers further opportunities for structural diversification. Strategies include altering the chain length through homologation or introducing additional chemical functionalities to create more complex and potentially interactive analogues.

Homologation and Chain Length Variations

Homologation extends the carbon backbone of the amino acid, transforming the β-amino acid into its γ- or δ-analogue. A well-established method for this one-carbon extension is the Arndt-Eistert synthesis. illinois.edu This procedure involves converting the carboxylic acid of the parent compound into an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement, typically in the presence of a nucleophile like water or an alcohol, results in the formation of the chain-extended acid or ester. illinois.edu Repeating this sequence allows for the synthesis of a series of compounds with varying distances between the amino and carboxyl groups, which can be crucial for optimizing biological activity. mdpi.com

| Amino Acid Type | Chain Length | Compound Name |

|---|---|---|

| β (Parent) | n=1 | This compound |

| γ (Homologue) | n=2 | 4-Amino-4-(5-bromothiophen-2-yl)butanoic acid |

| δ (Homologue) | n=3 | 5-Amino-5-(5-bromothiophen-2-yl)pentanoic acid |

Introduction of Additional Functional Groups (e.g., Hydroxyl, Sulfhydryl)

The introduction of polar functional groups, such as hydroxyl (-OH) or sulfhydryl (-SH), onto the propanoic acid backbone can impart new properties, including the ability to form hydrogen bonds or covalent disulfide bridges. youtube.comamericanpeptidesociety.org

The synthesis of β-hydroxy derivatives can be approached by strategies analogous to the aldol (B89426) reaction of glycine (B1666218) Schiff bases, which creates vicinal stereogenic centers. nih.gov Alternatively, α-hydroxylation of the enolate derived from a protected version of the parent compound could yield the desired product. The sulfhydryl group, characteristic of the amino acid cysteine, can be introduced through various methods, including the reaction of a suitable precursor containing a leaving group at the α- or β-position with a sulfur nucleophile. nih.govthermofisher.comcolostate.edu These modifications add significant chemical and functional diversity to the core structure.

| Functional Group | Position of Introduction | Resulting Compound Name |

|---|---|---|

| -OH (Hydroxyl) | α-position (C2) | 3-Amino-3-(5-bromothiophen-2-yl)-2-hydroxypropanoic acid |

| -OH (Hydroxyl) | β-position (C3) | This would require modification of the carbon bearing the thiophene and amino group, representing a significant synthetic challenge. |

| -SH (Sulfhydryl) | α-position (C2) | 3-Amino-3-(5-bromothiophen-2-yl)-2-mercaptopropanoic acid |

Cyclization Strategies for Constrained Analogues

Conformationally constrained analogues are crucial for understanding the bioactive shape of a molecule and for enhancing properties such as stability and selectivity. For this compound, cyclization strategies primarily focus on leveraging the amino and carboxylic acid functionalities of the β-amino acid backbone to create cyclic structures, such as lactams. These strategies aim to reduce the molecule's rotational freedom, locking it into a more defined three-dimensional shape.

Common cyclization approaches that can be applied to this scaffold include:

Intramolecular Amide Bond Formation (Lactamization): This is the most direct method for creating constrained analogues. It involves the formation of a cyclic amide (a lactam) by creating a bond between the amino group and the carboxylic acid group. Depending on the reaction conditions and the desired ring size, this can lead to different types of constrained structures.

β-Lactam Formation: The formation of a four-membered ring (an azetidin-2-one) is a well-established strategy in organic synthesis. This typically requires specific activating agents for the carboxylic acid and careful control of reaction conditions to favor the kinetically demanding four-membered ring closure over intermolecular polymerization.

Larger Ring Lactams: By introducing linkers or spacers, it is possible to synthesize larger macrocyclic structures. For instance, a peptide coupling reaction could link the N-terminus of one molecule to the C-terminus of another, followed by an intramolecular cyclization to form a larger ring. This "head-to-tail" cyclization is a common strategy for creating cyclic peptidomimetics with defined conformations. altabioscience.com

Side-Chain to Backbone Cyclization: Another approach involves reacting a functional group on the thiophene ring with one of the termini of the propanoic acid chain. While the 5-bromo position is more suited for cross-coupling reactions, hypothetical derivatization of the thiophene ring to introduce a nucleophilic or electrophilic handle could enable cyclization with the amino or carboxyl group, creating a different class of constrained bicyclic systems.

Ring-Closing Metathesis (RCM): Should the amino group or the thiophene ring be functionalized with terminal alkene chains, RCM presents a powerful tool for forming carbocyclic or heterocyclic rings. This method is highly versatile for creating a wide range of ring sizes with high functional group tolerance.

The choice of cyclization strategy dictates the geometry and rigidity of the resulting analogue. The synthesis of these constrained structures is essential for probing the conformational requirements in various chemical and biological systems.

Table 1: Potential Cyclization Strategies and Resulting Analogues

| Strategy | Key Reagents/Reaction | Resulting Structure | Key Features |

|---|---|---|---|

| β-Lactam Formation | Carbodiimides (e.g., DCC, EDC), Mitsunobu reagents | Azetidin-2-one ring fused to thiophene | Highly strained, conformationally rigid four-membered ring. |

| Head-to-Tail Macrolactamization | Peptide coupling agents (e.g., HATU, HOBt), high dilution | Macrocyclic lactam | Reduced conformational freedom compared to linear form; ring size can be varied. |

Systematic Structure-Activity Relationship (SAR) Studies for Chemical Applications

While SAR studies are most prominent in medicinal chemistry, the underlying principle of correlating molecular structure with function is fundamental to all chemical sciences, including materials science and catalysis. For this compound and its derivatives, SAR studies for chemical applications focus on how structural modifications influence physical, chemical, or performance properties in non-biological contexts.

Key structural features that can be systematically varied include:

The Thiophene Ring: The electronic nature and steric profile of the thiophene ring are critical. The bromine atom at the 5-position is a key functional handle, readily participating in cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) to introduce a diverse array of substituents.

The β-Amino Acid Backbone: Modifications to the amino and carboxyl groups (e.g., acylation, esterification) or the stereochemistry of the chiral center can significantly alter the molecule's properties.

SAR in Materials Science: Thiophene-containing molecules are foundational to the field of organic electronics. Their derivatives are often used as monomers for conducting polymers or as components in organic semiconductors. In this context, SAR studies relate structural changes to key material properties.

Electronic Properties: The nature of the substituent at the 5-position of the thiophene ring dramatically influences the electronic properties of the molecule and any resulting polymers. Electron-donating groups (like alkyl or alkoxy) will raise the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups (like cyano or acyl) will lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This tuning of the HOMO-LUMO gap is fundamental to designing materials for organic solar cells and light-emitting diodes.

Molecular Packing and Morphology: The substituents on the thiophene ring and modifications to the propanoic acid side chain affect how the molecules pack together in the solid state. This intermolecular organization is critical for efficient charge transport in organic field-effect transistors (OFETs). Bulky side chains can disrupt close π-π stacking, reducing charge mobility, whereas planar, extended aromatic systems introduced via cross-coupling can enhance it. acs.org

Solubility and Processability: The propanoic acid side chain can be modified to control the solubility of the molecule in various solvents. Esterification or amidation with long alkyl chains can enhance solubility in organic solvents, which is crucial for solution-based processing of organic electronic devices.

Table 2: Structure-Property Relationships for Chemical (Materials) Applications

| Structural Modification | Property Influenced | Rationale / Effect | Potential Application |

|---|---|---|---|

| Thiophene C5-Position | |||

| Replace -Br with Aryl group (Suzuki coupling) | Electronic Band Gap, π-conjugation | Extends the conjugated system, typically narrowing the HOMO-LUMO gap and red-shifting absorption. nih.gov | Organic Semiconductors, Dyes |

| Replace -Br with Alkynyl group (Sonogashira coupling) | Molecular Rigidity, π-conjugation | Creates a linear, rigid extension of the conjugated system. | Molecular Wires, OFETs |

| Propanoic Acid Backbone | |||

| Esterification with long alkyl chains | Solubility, Film Morphology | Increases solubility in nonpolar solvents, influences self-assembly and thin-film formation. | Solution-Processable Electronics |

| Acylation of the Amino Group | Intermolecular H-Bonding, Packing | Can introduce new hydrogen bonding patterns, altering solid-state packing. | Crystal Engineering |

By systematically synthesizing derivatives with targeted modifications and characterizing their chemical and physical properties, a comprehensive SAR can be developed. This allows for the rational design of novel molecules based on the this compound scaffold with optimized performance for specific chemical applications, particularly in the realm of functional organic materials.

Advanced Analytical Characterization Methods for 3 Amino 3 5 Bromothiophen 2 Yl Propanoic Acid and Its Derivatives

High-Resolution Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.

For 3-Amino-3-(5-bromothiophen-2-yl)propanoic acid, ¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments. The protons on the thiophene (B33073) ring are expected to appear as doublets in the aromatic region, with their specific chemical shifts influenced by the bromine and the substituted propanoic acid side chain. The protons of the propanoic acid backbone would appear in the aliphatic region, with the proton on the chiral carbon (adjacent to the amino group and the thiophene ring) showing a distinct chemical shift. docbrown.info The protons of the CH₂ group would likely appear as a multiplet due to diastereotopicity and coupling to the adjacent chiral center.

¹³C NMR spectroscopy provides information about the carbon skeleton. docbrown.info Each unique carbon atom in this compound would produce a distinct signal. docbrown.info The carbonyl carbon of the carboxylic acid would resonate at a characteristically low field (high ppm value). docbrown.info The carbons of the thiophene ring would appear in the aromatic region, with the carbon atom bonded to bromine showing a shift influenced by the halogen's electronegativity and heavy atom effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene H-3 | ~7.0-7.2 (d) | ~125-130 |

| Thiophene H-4 | ~6.8-7.0 (d) | ~130-135 |

| CH (α-carbon) | ~4.0-4.5 (t) | ~50-60 |

| CH₂ (β-carbon) | ~2.5-3.0 (m) | ~35-45 |

| COOH | ~10-12 (s, broad) | ~170-180 |

| NH₂ | ~2.0-5.0 (s, broad) | N/A |

| Thiophene C-2 | N/A | ~140-150 |

| Thiophene C-5 | N/A | ~110-120 |

| Note: Predicted values are estimates and can vary based on solvent and other experimental conditions. d=doublet, t=triplet, m=multiplet, s=singlet. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, HRMS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and providing structural information through fragmentation analysis. researchgate.net

For this compound, High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental formula. nih.gov A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule. researchgate.net

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the molecule's structure. Common fragmentation pathways for this compound would likely include the loss of the carboxylic acid group (-COOH), the loss of water from the carboxylic acid, and cleavage at the C-C bond adjacent to the thiophene ring. The thiophene ring itself can also undergo characteristic fragmentation. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it ideal for analyzing complex mixtures and confirming the identity of the target compound. ajol.infotmiclinode.com

Table 2: Predicted HRMS Data and Major Fragments for this compound (C₇H₈BrNO₂S)

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Description |

| [M+H]⁺ | 265.9532 | 267.9512 | Protonated Molecular Ion |

| [M-H₂O+H]⁺ | 247.9427 | 249.9406 | Loss of Water |

| [M-COOH]⁺ | 220.9637 | 222.9617 | Loss of Carboxyl Radical |

| [C₅H₃BrS]⁺ | 161.9211 | 163.9191 | Bromothiophene Fragment |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprints

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. researchgate.net These methods are complementary and are used to identify the functional groups present in a molecule. mdpi.com

The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the 2500-3300 cm⁻¹ region would be indicative of the O-H stretching of the carboxylic acid group. The C=O stretch of the carboxylic acid would appear as a strong, sharp band around 1700-1725 cm⁻¹. N-H stretching vibrations from the primary amine group would be observed in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching from the thiophene ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹. wjarr.com Vibrations associated with the thiophene ring, such as C=C and C-S stretching, would be found in the fingerprint region (below 1600 cm⁻¹). iosrjournals.org

Raman spectroscopy would provide complementary information. While the C=O stretch is strong in the IR, C=C and C-S stretching vibrations of the thiophene ring are often stronger and more easily identified in the Raman spectrum. iosrjournals.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Amine) | Stretching | 3300-3500 |

| C-H (Thiophene) | Stretching | ~3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C=C (Thiophene) | Stretching | 1500-1600 |

| C-S (Thiophene) | Stretching | 600-800 |

| C-Br | Stretching | 500-650 |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. wikipedia.org This technique is used to study molecules containing chromophores, such as aromatic rings or systems with π-bonds.

The primary chromophore in this compound is the 5-bromothiophen-2-yl moiety. Thiophene and its derivatives typically exhibit strong absorption in the UV region due to π → π* electronic transitions within the aromatic ring. jchps.comaip.org The presence of the bromine atom (an auxochrome) and the amino-propanoic acid substituent would be expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted thiophene. libretexts.org The analysis of the UV-Vis spectrum provides information on the electronic structure and conjugation within the molecule.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π | Thiophene Ring | ~240-280 |

| n → π | Carbonyl Group (C=O) | ~280-320 (weak) |

Chromatographic Separation and Purity Assessment

Chromatography is a laboratory technique for the separation of a mixture. It is essential for assessing the purity of a compound and for isolating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful chromatographic techniques used for separating, identifying, and quantifying components in a mixture. mdpi.com They are the primary methods for assessing the purity of pharmaceutical compounds and other chemical substances.

For the analysis of this compound, a reversed-phase HPLC or UPLC method would typically be employed. In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. An acid modifier, like formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure the carboxylic acid and amino groups are protonated, leading to better peak shape and retention. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Furthermore, since this compound is a chiral molecule, assessing its enantiomeric purity is critical. This is achieved using chiral chromatography. cat-online.com This can be done by using a chiral stationary phase (CSP) that can differentiate between the two enantiomers or by derivatizing the amino acid with a chiral derivatizing agent before separation on a standard achiral column. researchgate.net

Table 5: Typical HPLC/UPLC Conditions for Purity Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18, 2.1-4.6 mm ID | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elution of the analyte |

| Flow Rate | 0.2-1.0 mL/min | Controls retention time and resolution |

| Detection | UV/Vis (e.g., at λmax ~254 nm) or MS | Quantitation and identification |

| Column Temp. | 25-40 °C | Ensures reproducible retention times |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, amino acids like this compound are non-volatile due to their zwitterionic nature at neutral pH. Therefore, derivatization is an essential prerequisite to increase their volatility for GC-MS analysis. This process involves chemically modifying the amino acid to mask its polar functional groups, namely the amino (-NH2) and carboxyl (-COOH) groups.

Common derivatization strategies for amino acids include esterification of the carboxyl group followed by acylation of the amino group. For instance, the carboxyl group can be converted to a methyl or ethyl ester, and the amino group can be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). These reactions yield volatile derivatives that are amenable to separation on a GC column and subsequent detection by mass spectrometry.

The mass spectrum of the derivatized this compound would provide a unique fragmentation pattern, allowing for its unambiguous identification. The molecular ion peak would confirm the molecular weight of the derivative, while the fragmentation pattern would offer structural information, including the presence of the bromothiophene moiety.

Interactive Table 1: Hypothetical GC-MS Data for Derivatized this compound

| Derivatization Agent | Volatile Derivative | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|---|

| Methanol/TFAA | N-Trifluoroacetyl, methyl ester | 12.5 | M+, [M-COOCH3]+, [Br-Thiophene-CH]+ |

| MTBSTFA | N,O-bis(tert-butyldimethylsilyl) | 18.2 | M+, [M-57]+ (loss of t-butyl), [Br-Thiophene-CH-NH-TBDMS]+ |

This table presents hypothetical data for illustrative purposes.

X-ray Crystallography for Solid-State Structure Determination

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The crystal structure of thiophene derivatives is often stabilized by various intermolecular interactions, such as hydrogen bonding and weak C–H⋯S or C–H⋯π interactions. mdpi.comresearchgate.net In the case of this compound, it is expected that the amino and carboxylic acid groups would participate in extensive hydrogen bonding, forming a stable crystal lattice. The resulting crystallographic data would be crucial for understanding the molecule's solid-state properties and for computational modeling studies. scirp.org

Interactive Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.134 |

| b (Å) | 13.739 |

| c (Å) | 11.470 |

| β (°) | 100.77 |

| Volume (ų) | 1259.4 |

| Z | 4 |

| Key Bond Length (C-Br) (Å) | 1.88 |

| Key Bond Angle (C-S-C) (°) | 92.5 |

This table presents hypothetical data based on typical values for similar structures for illustrative purposes. researchgate.net

Advanced Chiral Analysis Techniques for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. The assessment of enantiomeric purity is of paramount importance, as different enantiomers can exhibit distinct biological activities. mdpi.com Advanced chiral analysis techniques are employed to separate and quantify these enantiomers.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for enantiomeric separation. sigmaaldrich.comchromatographytoday.com CSPs are designed to have specific interactions with the enantiomers, leading to different retention times. For amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) have shown excellent results. chromatographytoday.com The choice of the mobile phase is critical for achieving optimal separation and is typically a mixture of an organic solvent and a buffer.

Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and requiring only small amounts of sample. researchgate.net In CE, a chiral selector is added to the background electrolyte, which interacts differently with the enantiomers, leading to their separation based on their differential migration times. Common chiral selectors for amino acids in CE include cyclodextrins and their derivatives. researchgate.net

The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the chromatogram or electropherogram, providing a quantitative measure of the enantiomeric purity.

Interactive Table 3: Hypothetical Chiral HPLC Analysis of this compound

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

|---|---|---|---|

| (R)-enantiomer | 15.2 | 98.5 | 97.0 |

| (S)-enantiomer | 18.7 | 1.5 |

This table presents hypothetical data for illustrative purposes.

Future Research Directions and Emerging Applications